N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrido-pyrrolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
-
Formation of the Pyrido-Pyrrolo-Pyrimidine Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido-pyrrolo-pyrimidine core. Common reagents used in this step include cyclopentylamine, diisopropylethylamine, and ethyl acetate .
-
Introduction of the 3,3-Diphenylpropyl Group: : The 3,3-diphenylpropyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound .
-
Final Functionalization: This step may involve the use of reagents such as oxalyl chloride, dimethylamine, and various catalysts .
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as oxone and sodium hypochlorite, leading to the formation of oxidized derivatives .
-
Reduction: : Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound .
-
Substitution: : The compound can undergo substitution reactions, particularly at the nitrogen and carbon atoms, using reagents such as alkyl halides and organometallic compounds .
-
Cyclization: : The compound can participate in cyclization reactions to form various cyclic derivatives, often using catalysts like copper chloride and 6-methylpicolinic acid .
Scientific Research Applications
N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are important targets in cancer treatment .
-
Biological Research: : The compound is used in biological studies to investigate its effects on cell cycle progression, apoptosis, and other cellular processes .
-
Pharmaceutical Development: : The compound is explored as a lead compound for the development of new drugs, particularly for cancer and other diseases .
-
Chemical Biology: : The compound is used as a tool in chemical biology to study the interactions between small molecules and biological targets .
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, particularly cyclin-dependent kinases (CDKs). The compound binds to the active site of CDKs, inhibiting their activity and leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK active site, contributing to its inhibitory activity .
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
-
Pyrazolo[3,4-d]pyrimidine Derivatives: : These compounds also target CDKs and have similar biological activities, but differ in their core structure and specific substituents .
-
Pyrrolo[2,3-d]pyrimidine Derivatives: : These compounds share the pyrrolo-pyrimidine core but may have different functional groups and biological activities .
-
Triazolo[1,5-c]pyrimidine Derivatives: : These compounds have a triazolo ring fused to the pyrimidine core and exhibit distinct biological properties .
The uniqueness of this compound lies in its specific structure and the presence of the 3,3-diphenylpropyl group, which contributes to its potent biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C27H24N4O2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-30-23(18-22-25(30)29-24-14-8-9-17-31(24)27(22)33)26(32)28-16-15-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-14,17-18,21H,15-16H2,1H3,(H,28,32) |
InChI Key |
OKXWVXAVMZOMNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.